Cas no 3148-27-4 (2(1H)-Quinolinone, 4-hydroxy-8-methoxy-1-methyl-)

4-Hydroxy-8-methoxy-1-methyl-2(1H)-quinolinone is a substituted quinolinone derivative with notable chemical and pharmacological properties. Its structure features a hydroxy group at the 4-position and a methoxy group at the 8-position, enhancing its reactivity and potential biological activity. The 1-methyl substitution improves stability, making it suitable for synthetic applications and research in medicinal chemistry. This compound is of interest due to its potential as a precursor in the synthesis of bioactive molecules, including antimicrobial and anti-inflammatory agents. Its well-defined structure and functional groups allow for precise modifications, facilitating studies in structure-activity relationships. High purity and consistent quality ensure reliable performance in laboratory and industrial settings.
2(1H)-Quinolinone, 4-hydroxy-8-methoxy-1-methyl- structure
3148-27-4 structure
商品名:2(1H)-Quinolinone, 4-hydroxy-8-methoxy-1-methyl-
CAS番号:3148-27-4
MF:C11H11NO3
メガワット:205.21
CID:3936860
PubChem ID:54708989

2(1H)-Quinolinone, 4-hydroxy-8-methoxy-1-methyl- 化学的及び物理的性質

名前と識別子

    • 2(1H)-Quinolinone, 4-hydroxy-8-methoxy-1-methyl-
    • CHEMBL1891534
    • 4-Hydroxy-8-methoxy-1-methylquinolin-2(1H)-one
    • SMR000224800
    • MLS000702172
    • 4-hydroxy-8-methoxy-1-methyl-2(1H)-quinolinone
    • Oprea1_239396
    • HMS2529I18
    • AE-562/12222662
    • Opera_ID_806
    • 3148-27-4
    • インチ: InChI=1S/C11H11NO3/c1-12-10(14)6-8(13)7-4-3-5-9(15-2)11(7)12/h3-6,13H,1-2H3
    • InChIKey: IHANDTHWZGLKJW-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 205.07389321Da
  • どういたいしつりょう: 205.07389321Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 49.8Ų

2(1H)-Quinolinone, 4-hydroxy-8-methoxy-1-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-4328802-10.0g
4-hydroxy-8-methoxy-1-methyl-1,2-dihydroquinolin-2-one
3148-27-4 95%
10.0g
$1678.0 2023-02-02
Enamine
EN300-4328802-5.0g
4-hydroxy-8-methoxy-1-methyl-1,2-dihydroquinolin-2-one
3148-27-4 95%
5.0g
$1333.0 2023-02-02
Enamine
EN300-4328802-2.5g
4-hydroxy-8-methoxy-1-methyl-1,2-dihydroquinolin-2-one
3148-27-4 95%
2.5g
$1054.0 2023-02-02
Enamine
EN300-4328802-1.0g
4-hydroxy-8-methoxy-1-methyl-1,2-dihydroquinolin-2-one
3148-27-4 95%
1.0g
$508.0 2023-02-02

2(1H)-Quinolinone, 4-hydroxy-8-methoxy-1-methyl- 関連文献

2(1H)-Quinolinone, 4-hydroxy-8-methoxy-1-methyl-に関する追加情報

Exploring the Unique Properties and Applications of 2(1H)-Quinolinone, 4-hydroxy-8-methoxy-1-methyl- (CAS No. 3148-27-4)

2(1H)-Quinolinone, 4-hydroxy-8-methoxy-1-methyl- (CAS No. 3148-27-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This quinolinone derivative exhibits unique structural features, including a hydroxyl group at the 4-position and a methoxy group at the 8-position, which contribute to its distinct chemical behavior and potential applications. Researchers and industry professionals often search for terms like "4-hydroxy-8-methoxy-1-methylquinolinone uses" or "CAS 3148-27-4 synthesis", reflecting the growing interest in this compound.

The molecular structure of 2(1H)-Quinolinone, 4-hydroxy-8-methoxy-1-methyl- makes it particularly valuable in medicinal chemistry. Its quinoline core is known for interacting with various biological targets, which is why queries such as "quinolinone derivatives in drug discovery" are trending in scientific databases. The presence of both hydroxyl and methoxy groups enhances its solubility and binding affinity, making it a candidate for further exploration in therapeutic applications. Recent studies have investigated its potential role in modulating specific enzymatic pathways, though more research is needed to confirm these findings.

From a synthetic chemistry perspective, CAS 3148-27-4 presents interesting challenges and opportunities. The compound's methoxy and hydroxyl substitutions require precise control during synthesis, which is why search terms like "optimizing 4-hydroxy-8-methoxyquinolinone synthesis" are common among chemists. Researchers are particularly interested in developing efficient, scalable methods to produce this compound, given its potential utility as a building block for more complex molecules. Green chemistry approaches are also being explored to minimize environmental impact during production.

The analytical characterization of 2(1H)-Quinolinone, 4-hydroxy-8-methoxy-1-methyl- involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods are crucial for verifying purity and structure, especially when the compound is intended for research or pharmaceutical applications. Searches for "HPLC analysis of quinolinone derivatives" or "CAS 3148-27-4 spectroscopic data" reflect the need for reliable analytical protocols in quality control.

Beyond its pharmaceutical potential, 4-hydroxy-8-methoxy-1-methylquinolinone has also been studied in materials science. Its conjugated system and functional groups make it a candidate for organic electronic applications, such as light-emitting diodes (OLEDs) or sensors. This interdisciplinary interest is evident in search trends combining "quinolinone-based materials" with "organic electronics", highlighting the compound's versatility across different scientific domains.

As research into CAS 3148-27-4 continues, safety and regulatory aspects remain important considerations. While not classified as hazardous under standard regulations, proper handling procedures should always be followed in laboratory settings. The scientific community's focus on "safe handling of quinolinone derivatives" underscores the importance of maintaining rigorous safety standards while exploring this compound's potential.

The future outlook for 2(1H)-Quinolinone, 4-hydroxy-8-methoxy-1-methyl- appears promising, with ongoing investigations into its various applications. Whether in drug development, material science, or as a chemical intermediate, this compound continues to attract attention from diverse research fields. As new findings emerge, search trends will likely evolve to include more specific queries about its mechanisms and optimized applications, further driving innovation in this area of chemistry.

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